

A Comprehensive Technical Guide to Furoin: CAS Number and Spectroscopic Analysis

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Compound of Interest		
Compound Name:	Furoin	
Cat. No.:	B1674284	Get Quote

This technical guide provides an in-depth overview of **Furoin** (1,2-di(furan-2-yl)-2-hydroxyethanone), a versatile organic compound utilized in various research and industrial applications, including as a fluorogenic reagent and a building block in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity and spectral characteristics.

Chemical Identification

Furoin is a crystalline solid that can be synthesized from furfural through a benzoin condensation reaction.[2][3] Key identifying information is summarized in the table below.

Identifier	Value	
CAS Number	552-86-3[1][2][3][4]	
Molecular Formula	C10H8O4[1][2]	
Molecular Weight	192.17 g/mol [1]	
IUPAC Name	1,2-bis(furan-2-yl)-2-hydroxyethanone[4]	
Appearance	Off-white to brown powder[1]	
Melting Point	134-137 °C	

Spectroscopic Data



Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the key spectral data for **Furoin**.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of **Furoin** exhibits characteristic signals for the furan ring protons and the hydroxyl and methine protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.61	m	1H	Furan ring H
7.37	m	1H	Furan ring H
7.25	m	1H	Furan ring H
6.54	m	1H	Furan ring H
6.40	m	1H	Furan ring H
6.35	m	1H	Furan ring H
5.80	S	1H	СНОН
4.19	br s	1H	СНОН

Solvent: CDCl₃, Frequency: 400 MHz[5]

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the **Furoin** molecule.



Chemical Shift (δ) ppm	Assignment
185.0	C=O
152.0	Furan C-O
148.0	Furan C-O
147.0	Furan CH
144.0	Furan CH
122.0	Furan CH
118.0	Furan CH
112.5	Furan CH
112.0	Furan CH
70.0	СНОН

Solvent: DMSO-d₆[6] (Note: Specific peak assignments can vary slightly based on literature and experimental conditions).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Furoin** shows characteristic absorption bands for the hydroxyl and carbonyl groups.

Wavenumber (cm ⁻¹)	Description
~3400	O-H stretch (hydroxyl group)
~1670	C=O stretch (ketone)
~1570, 1470, 1390	C=C stretch (furan ring)
~1015	C-O stretch

(Data is representative and sourced from typical IR spectra of Furoin)[7][8]



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity	Assignment
192	6.8%	[M] ⁺ (Molecular Ion)
97	100%	Base Peak
95	24.9%	Fragment
39	23.4%	Fragment

Technique: Electron Ionization (EI)[9]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.

- Sample Preparation: Dissolve approximately 5-10 mg of **Furoin** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

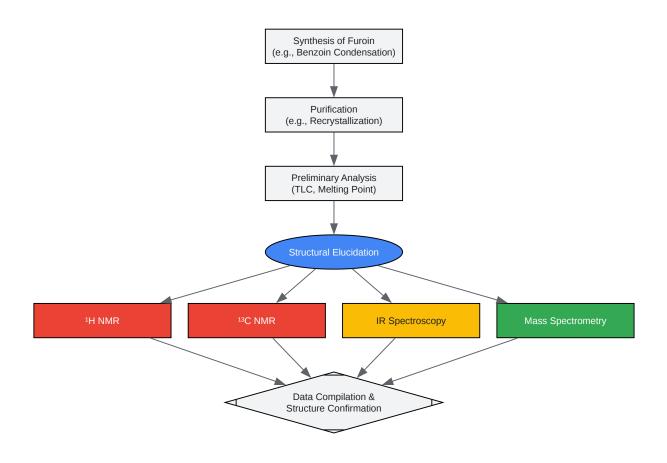


- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of solid Furoin powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
 Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
- Sample Preparation: Prepare a dilute solution of Furoin in a volatile organic solvent (e.g., acetone or methanol).
- Instrument Setup:
 - Gas Chromatograph (GC): Set an appropriate temperature program for the GC oven to ensure separation and elution of **Furoin**.
 - Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-300).
- Injection and Data Acquisition: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet. The **Furoin** will be vaporized, separated by the GC column, and then enter the MS for ionization and analysis.
- Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the structural assignment.

Workflow Visualization

The following diagram illustrates a typical workflow for the chemical characterization of a compound like **Furoin**.





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Workflow for Furoin Characterization

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